2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone
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Overview
Description
2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone is an organic compound that belongs to the class of benzofuran derivatives. . The compound’s structure consists of a benzofuran ring substituted with a bromine atom and a chlorine atom, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone typically involves the bromination of 1-(6-chlorobenzofuran-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Chemical Reactions Analysis
2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Bromo-1-(6-chlorobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
- 2-Bromo-1-(5-chlorobenzofuran-2-yl)ethanone
- 2-Bromo-1-(4-chlorobenzofuran-2-yl)ethanone
- 2-Bromo-1-(3-chlorobenzofuran-2-yl)ethanone
These compounds share similar structural features but differ in the position of the chlorine atom on the benzofuran ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H6BrClO2 |
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Molecular Weight |
273.51 g/mol |
IUPAC Name |
2-bromo-1-(6-chloro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H6BrClO2/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2 |
InChI Key |
XMBRSZAKUSCLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2)C(=O)CBr |
Origin of Product |
United States |
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